molecular formula C8H16N2 B1321634 1-Azabicyclo[3.2.2]nonan-3-amine CAS No. 220766-23-4

1-Azabicyclo[3.2.2]nonan-3-amine

Cat. No.: B1321634
CAS No.: 220766-23-4
M. Wt: 140.23 g/mol
InChI Key: UALFYMMGEYDHHJ-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonan-3-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclic structure

Scientific Research Applications

1-Azabicyclo[3.2.2]nonan-3-amine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

1-Azabicyclo[3.2.2]nonan-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to possess antiprotozoal activities, interacting with enzymes involved in the metabolic pathways of protozoa such as Plasmodium falciparum and Trypanosoma brucei rhodesiense . The compound’s interaction with these enzymes inhibits their activity, leading to the disruption of essential biochemical processes within the protozoa.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interfering with cell signaling pathways and gene expression. In protozoal cells, the compound disrupts the normal function of enzymes, leading to altered cellular metabolism and reduced viability of the protozoa . This disruption can lead to the death of the protozoal cells, making the compound a potential candidate for antiprotozoal therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to the disruption of metabolic processes. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting the viability of the target cells . The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its antiprotozoal activity over extended periods . Degradation of the compound can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protozoal activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use. Understanding the dosage effects is crucial for developing therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for protozoal metabolism. The compound’s inhibition of key enzymes disrupts metabolic flux and alters metabolite levels, leading to the death of the protozoal cells . These interactions highlight the compound’s potential as an antiprotozoal agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms play a crucial role in determining the compound’s efficacy and specificity in targeting protozoal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonan-3-amine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of a bicyclic ketone with an amine source, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[3.2.2]nonan-3-amine is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALFYMMGEYDHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616120
Record name 1-Azabicyclo[3.2.2]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220766-23-4
Record name 1-Azabicyclo[3.2.2]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes 1-Azabicyclo[3.2.2]nonan-3-amine derivatives of interest in medicinal chemistry?

A1: These compounds have shown potential in treating inflammatory diseases and central nervous system disorders []. This is likely due to their ability to interact with specific biological targets involved in these conditions, although the exact mechanisms are still under investigation.

Q2: How does the structure of this compound derivatives relate to their activity?

A2: Research indicates that modifications to the core structure of this compound, specifically at the R1, R2, R3, R4, R5, and R6 positions, can significantly impact their biological activity []. By introducing various substituents like halogens, alkyl groups, or alkoxy groups, researchers can fine-tune the compound's properties, potentially enhancing its binding affinity to target receptors or improving its pharmacokinetic profile. This structure-activity relationship is crucial for designing more potent and selective drug candidates.

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